molecular formula C7H3Cl2NO2S B3371797 3-Chloro-2-cyanobenzene-1-sulfonyl chloride CAS No. 80023-25-2

3-Chloro-2-cyanobenzene-1-sulfonyl chloride

Cat. No.: B3371797
CAS No.: 80023-25-2
M. Wt: 236.07 g/mol
InChI Key: FJRVDPLJNHWGSE-UHFFFAOYSA-N
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Description

3-Chloro-2-cyanobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3Cl2NO2S and its molecular weight is 236.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

3-Chloro-2-cyanobenzene-1-sulfonyl chloride is likely to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the sulfonyl chloride group) forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then reacts with a nucleophile, leading to the formation of the final product .

Biochemical Pathways

The products of its reactions (sulfonamides, sulfonic esters, and sulfonic acids) can participate in various biochemical pathways depending on their specific structures and functional groups .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetic behavior .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes and the resulting products. For instance, if it reacts with an amine to form a sulfonamide, the resulting compound could potentially inhibit certain enzymes, depending on its structure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the reactivity and stability of this compound. For instance, the rate of its reactions with nucleophiles could be affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

It is known to participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that stabilizes their structure and enhances their function.

Molecular Mechanism

It is known to participate in free radical reactions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

3-chloro-2-cyanobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-6-2-1-3-7(5(6)4-10)13(9,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRVDPLJNHWGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274710
Record name 3-Chloro-2-cyanobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80023-25-2
Record name 3-Chloro-2-cyanobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80023-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-cyanobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-cyanobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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